Penfluridol

Potassium channel pharmacology Electrophysiology DPBP class comparison

Penfluridol is the most potent diphenylbutylpiperidine (DPBP) IAC potassium channel inhibitor (IC50=0.187 μM), surpassing fluspirilene and pimozide, and exerts the strongest cytotoxicity against chemoresistant ovarian cancer cells. Its 10-fold T-type calcium channel selectivity and once-weekly dosing profile make it the definitive tool compound for chronic in vivo models. Choose penfluridol for maximal target engagement at minimal concentrations.

Molecular Formula C28H27ClF5NO
Molecular Weight 524.0 g/mol
CAS No. 26864-56-2
Cat. No. B1679229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenfluridol
CAS26864-56-2
SynonymsPenfluridol;  McN-JR-16341;  R-16341;  McNJR16341;  R16341;  McN JR 16341;  R 16341;  Acemap;  Semap
Molecular FormulaC28H27ClF5NO
Molecular Weight524.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
InChIInChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2
InChIKeyMDLAAYDRRZXJIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Penfluridol 26864-56-2: Long-Acting Diphenylbutylpiperidine Antipsychotic with Repurposing Potential


Penfluridol (CAS 26864-56-2) is a first-generation antipsychotic belonging to the diphenylbutylpiperidine (DPBP) class, which includes pimozide, fluspirilene, and clopimozide [1]. It is characterized by an extremely long elimination half-life, with antipsychotic effects lasting many days after a single oral dose [2]. Its primary mechanism involves dopamine D2 receptor antagonism, with additional affinity for serotonin, adrenergic, and histamine receptors [3]. Beyond its established use in schizophrenia, penfluridol has garnered significant interest for drug repurposing due to its anticancer activity across multiple tumor types, including glioblastoma, pancreatic cancer, and ovarian cancer [4].

Penfluridol vs. Other DPBP Antipsychotics: Why Substitution Compromises Research Integrity


Despite belonging to the same diphenylbutylpiperidine (DPBP) class, penfluridol, pimozide, and fluspirilene exhibit distinct pharmacological profiles that preclude interchangeable use in research settings [1]. Penfluridol demonstrates a unique rank-order potency for IAC potassium channel inhibition, with an IC50 of 0.187 μM, surpassing both fluspirilene (0.232 μM) and pimozide (0.354 μM) [2]. In cytotoxicity studies against epithelial ovarian cancer cells, penfluridol exerts a relatively stronger effect than fluspirilene and pimozide [3]. Furthermore, penfluridol's exceptionally long elimination half-life and distinct GPCR binding fingerprint, including a Ki of 159 nM for dopamine D2 receptors, differentiate it from butyrophenone antipsychotics like haloperidol [4]. Generic substitution based solely on class membership risks introducing confounding variables that compromise experimental reproducibility and invalidate comparative analyses.

Penfluridol 26864-56-2 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Fluspirilene, Pimozide, and Haloperidol


Penfluridol Exhibits Superior Potency for IAC Potassium Channel Inhibition Compared to Fluspirilene and Pimozide

Penfluridol is the most potent inhibitor of the cyclic AMP-sensitive potassium channel (IAC) among the diphenylbutylpiperidine antipsychotics tested. Direct comparison reveals a clear rank-order potency: penfluridol (IC50 = 0.187 μM) > fluspirilene (0.232 μM) > pimozide (0.354 μM) [1]. Penfluridol's inhibition of IAC is highly selective, requiring 200-fold higher concentrations to inhibit voltage-gated IA K+ channels [1].

Potassium channel pharmacology Electrophysiology DPBP class comparison

Penfluridol Demonstrates Stronger Cytotoxic Activity than Fluspirilene and Pimozide in Epithelial Ovarian Cancer Cells

In a head-to-head comparison of three DPBP antipsychotics, penfluridol exhibited more effective cytotoxic activity than fluspirilene and pimozide against epithelial ovarian cancer (EOC) cell lines [1]. The study assessed cell proliferation, apoptosis, and migration in both chemosensitive and chemoresistant EOC cells, concluding that among these drugs, penfluridol exerted a relatively stronger cytotoxic effect on all cell lines [1]. Penfluridol also significantly increased apoptosis and inhibited migration of EOC cells, and its anticancer effects were validated in orthotopic xenograft and patient-derived xenograft mouse models [1].

Cancer drug repurposing Ovarian cancer Cytotoxicity assay

Penfluridol Binds Dopamine D2 Receptors with a Ki of 159 nM, a Distinct Affinity Compared to Haloperidol

Penfluridol binds to human dopamine D2 receptors with a Ki of 159 nM, as determined by radioligand binding assays [1]. This affinity is substantially weaker than haloperidol's reported D2 Ki (approximately 1-4 nM), indicating a different D2 binding profile that may contribute to penfluridol's unique long-acting pharmacokinetics and distinct side effect spectrum [2]. The data are curated from the NIMH Psychoactive Drug Screening Program [1].

Dopamine receptor pharmacology Receptor binding affinity Antipsychotic mechanism

Penfluridol Exhibits a Broad GPCR Binding Profile with Ki Values Ranging from 125 nM to >10,000 nM Across 26 Targets

Penfluridol was screened against a comprehensive panel of 26 CNS G protein-coupled receptors (GPCRs) and transporters by the NIMH Psychoactive Drug Screening Program [1]. The resulting Ki values range from 125 nM (D5) to >10,000 nM (D4, 5-HT5A, 5-HT6, κ-opioid, H1, H2, serotonin transporter). Significant affinities were observed for dopamine D3 (136 nM), D1 (147 nM), D2 (159 nM), and 5-HT2B (184 nM) receptors [1]. This fingerprint differs substantially from both haloperidol (high D2 selectivity) and clozapine (broad, high-affinity profile).

GPCR screening Receptor profiling Selectivity panel

Penfluridol Demonstrates 10-Fold Selectivity for T-Type (LVA) over L- and N-Type (HVA) Calcium Channels

Penfluridol blocks T-type (low voltage-activated, LVA) calcium currents in adrenal zona fasciculata cells with an IC50 of 224 nM . It exhibits approximately 10-fold selectivity for T-type channels over L- and N-type high voltage-activated (HVA) calcium channels. At 500 nM, penfluridol inhibited 82% of the LVA current but only 20% of the HVA current . This selective T-type channel blockade is distinct from the broader calcium channel antagonism seen with other DPBPs like pimozide [1].

Calcium channel pharmacology T-type channel Selectivity profiling

Penfluridol's Extremely Long Elimination Half-Life Enables Once-Weekly Dosing, Unlike Daily-Dosed Antipsychotics

Penfluridol is characterized by an extremely long elimination half-life, with antipsychotic effects lasting for many days after a single oral dose, enabling once-weekly dosing [1]. In contrast, typical antipsychotics like haloperidol and pimozide have apparent elimination half-lives of approximately 24 hours, requiring daily administration [2]. This pharmacokinetic property is a defining feature of penfluridol within the DPBP class [1].

Pharmacokinetics Long-acting antipsychotic Dosing regimen

Penfluridol 26864-56-2: Recommended Research and Industrial Applications Based on Quantitative Differentiation


Electrophysiology Studies of IAC Potassium Channels

Penfluridol is the most potent DPBP inhibitor of the IAC potassium channel (IC50 = 0.187 μM), surpassing fluspirilene and pimozide [1]. Its high selectivity (200-fold over IA K+ channels) makes it an ideal tool compound for dissecting IAC channel function in adrenal and neuronal cells. Researchers should select penfluridol over other DPBPs when maximal IAC inhibition is required at minimal concentrations.

Repurposing Screens for Epithelial Ovarian Cancer Therapeutics

Among the DPBP class, penfluridol demonstrates the strongest cytotoxic activity against epithelial ovarian cancer cells, including chemoresistant lines, and has been validated in orthotopic xenograft and PDX models [1]. Its unique efficacy profile, combined with its ability to penetrate the blood-brain barrier, makes it the DPBP of choice for ovarian cancer drug repurposing studies.

T-Type Calcium Channel Pharmacology Research

Penfluridol exhibits 10-fold selectivity for T-type (LVA) over L- and N-type (HVA) calcium channels (IC50 = 224 nM for T-type) [1]. This selective blockade distinguishes it from other DPBPs like pimozide, which have broader calcium channel activity. Penfluridol is the preferred DPBP for studies investigating the physiological and pathological roles of T-type calcium channels in the CNS and cardiovascular system.

Long-Acting Antipsychotic Modeling in Preclinical Studies

Penfluridol's extremely long elimination half-life enables once-weekly dosing, unlike daily-dosed antipsychotics such as haloperidol and pimozide [1]. This pharmacokinetic property makes penfluridol uniquely suited for chronic treatment models in rodents, reducing handling stress and mimicking sustained drug exposure relevant to long-acting injectable formulations in clinical practice.

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